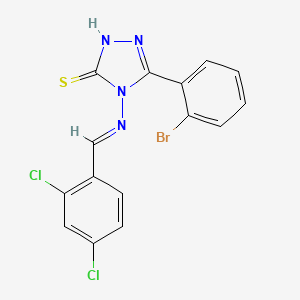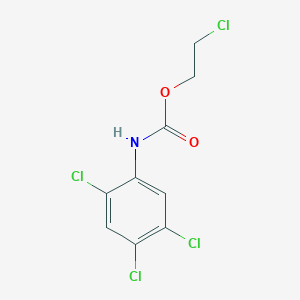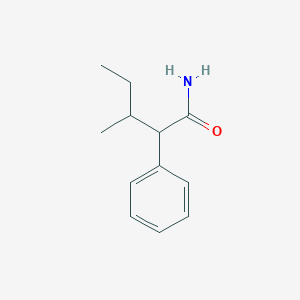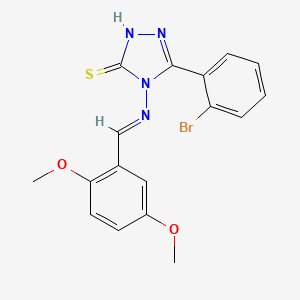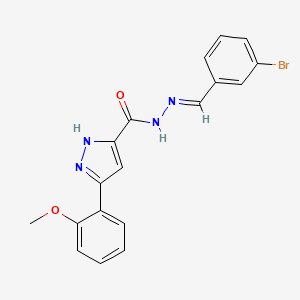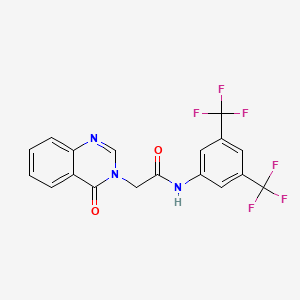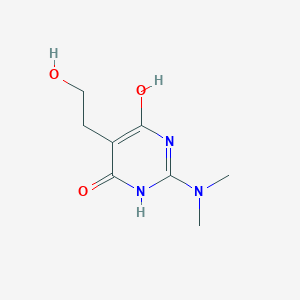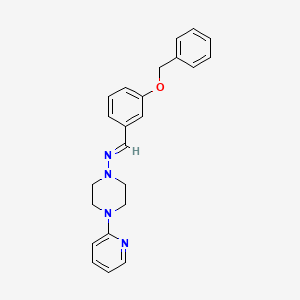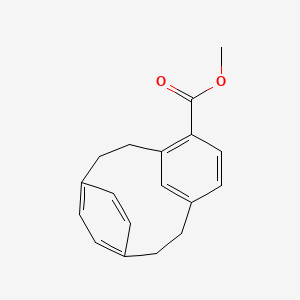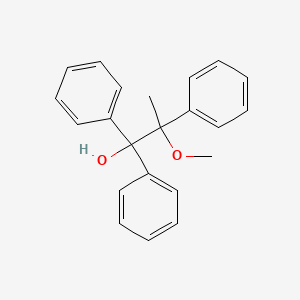
2-Methoxy-1,1,2-triphenyl-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,1,2-triphenyl-propan-1-ol is an organic compound with the molecular formula C22H22O2 and a molecular weight of 318.419 g/mol . This compound is known for its unique structure, which includes a methoxy group and three phenyl groups attached to a propanol backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of 2-Methoxy-1,1,2-triphenyl-propan-1-ol typically involves the reaction of triphenylmethanol with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
Analyse Des Réactions Chimiques
2-Methoxy-1,1,2-triphenyl-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-1,1,2-triphenyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of various functional groups on biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methoxy-1,1,2-triphenyl-propan-1-ol exerts its effects involves interactions with various molecular targets. The methoxy group and phenyl rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
2-Methoxy-1,1,2-triphenyl-propan-1-ol can be compared with other similar compounds, such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has a similar methoxy group but differs in the overall structure and functional groups.
1-(2-Butoxy-1-methylethoxy)propan-2-ol: Another similar compound with a butoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and the methoxy group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
102751-76-8 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-methoxy-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O2/c1-21(24-2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
Clé InChI |
XEYOACHKIZTLLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


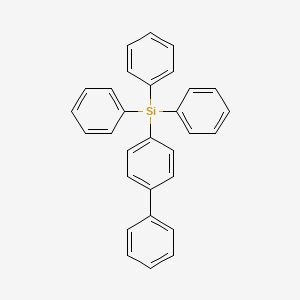
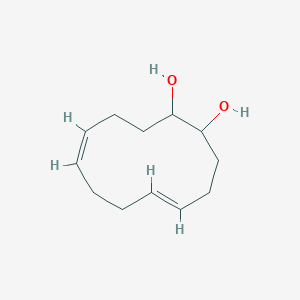

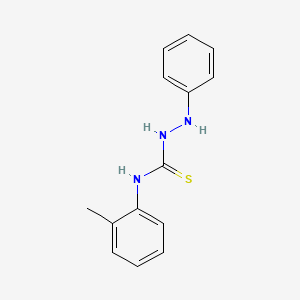
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
